1-(2-Fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
1-(2-Fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a fluorine atom and a methyl group on the phenyl ring, which can influence its chemical behavior and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the 2-fluoro-4-methylphenyl moiety. This can be achieved through halogenation and subsequent functional group modifications. The pyrrolidine ring is then constructed using cyclization reactions, often involving amine and carboxylic acid precursors.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized forms.
Reduction: Reduction of specific functional groups to simpler forms.
Substitution: Replacement of atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation reactions may use reagents like potassium permanganate or chromium(VI) oxide.
Reduction reactions might involve hydrogen gas and a suitable catalyst.
Substitution reactions can be facilitated by nucleophiles or electrophiles under controlled conditions.
Major Products Formed: The major products of these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: It can serve as a building block for the synthesis of more complex molecules.
Biology: Its interactions with biological systems can be studied for potential therapeutic effects.
Medicine: It may be explored for its pharmacological properties and potential use in drug development.
Industry: Its unique properties can be harnessed in the development of new materials or chemical processes.
Mechanism of Action
When compared to similar compounds, 1-(2-Fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid stands out due to its unique structural features. Similar compounds may include other fluorinated phenyl derivatives or pyrrolidine derivatives, but the presence of both fluorine and methyl groups on the phenyl ring gives this compound distinct properties.
Comparison with Similar Compounds
2-Fluoro-4-methylphenol
(2-Fluoro-4-methylphenyl)hydrazine hydrochloride
2-(4-Fluoro-2-methylphenyl)acetonitrile
This compound's unique structure and potential applications make it a valuable subject of study in various scientific disciplines. Further research and development could unlock new possibilities in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
1-(2-fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO3/c1-7-2-3-10(9(13)4-7)14-6-8(12(16)17)5-11(14)15/h2-4,8H,5-6H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHLLKSGJDLKIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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